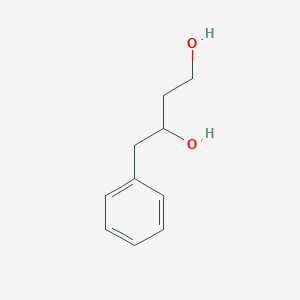![molecular formula C21H18BrNO3 B8481866 methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8481866.png)
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate
Übersicht
Beschreibung
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a dimethyl-benzoate group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-bromonaphthalene-1-carbonyl chloride with 2,4-dimethylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromonaphthalene-1-carboxylate
- Methyl 2,4-dimethylbenzoate
- 3-Bromonaphthalene-1-carbonyl chloride
Uniqueness
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and dimethyl-benzoate moieties allows for versatile applications in various fields of research .
Eigenschaften
Molekularformel |
C21H18BrNO3 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C21H18BrNO3/c1-12-8-9-16(21(25)26-3)13(2)19(12)23-20(24)18-11-15(22)10-14-6-4-5-7-17(14)18/h4-11H,1-3H3,(H,23,24) |
InChI-Schlüssel |
QFOYYQIUDDTVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=CC3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8481799.png)

![1-[2-(dimethylamino)ethyl]-1-pyrazin-2-ylurea](/img/structure/B8481807.png)
![1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene](/img/structure/B8481808.png)
![Tert-butyl 4-[1-(4-methylsulfanylphenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B8481810.png)
![4-(3,5-Difluoro-4-hydroxy-benzyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B8481816.png)
![Carbamic acid,[3-amino-4'-fluoro-2'-(methoxymethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8481826.png)

![tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate](/img/structure/B8481840.png)

![3-Ethenyl-3-hydroxy-1-azabicyclo[2.2.2]octane](/img/structure/B8481846.png)

![6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8481868.png)
![5-{[3-(Phenylethynyl)-1-benzofuran-5-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8481873.png)
